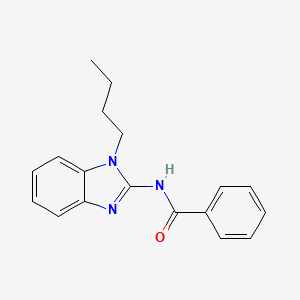
4-(1-azocanylmethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azocanylmethyl)-N,N-dimethylaniline (abbreviated as ACMA) is a chemical compound that has been used in scientific research for various applications. It is a yellow powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological studies. ACMA is a versatile compound that has been used in a wide range of applications, including the study of membrane transport, protein-protein interactions, and enzyme activity.
Mécanisme D'action
4-(1-azocanylmethyl)-N,N-dimethylaniline functions as a fluorescent probe due to its ability to bind to biological molecules and emit fluorescence upon excitation. The mechanism of action involves the binding of 4-(1-azocanylmethyl)-N,N-dimethylaniline to the target molecule, which induces a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the concentration of the target molecule.
Biochemical and Physiological Effects:
4-(1-azocanylmethyl)-N,N-dimethylaniline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that can be stored for extended periods without degradation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azocanylmethyl)-N,N-dimethylaniline has several advantages as a fluorescent probe in lab experiments. It has a high quantum yield and excitation wavelength that allows for the detection of low concentrations of the compound. It is also relatively stable and has minimal toxicity. However, 4-(1-azocanylmethyl)-N,N-dimethylaniline has some limitations, including its sensitivity to pH and temperature changes. It is also sensitive to quenching by certain compounds, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of 4-(1-azocanylmethyl)-N,N-dimethylaniline in scientific research. One area of interest is the study of the transport of ions across biological membranes, including the role of 4-(1-azocanylmethyl)-N,N-dimethylaniline in the detection of calcium ion transport across the mitochondrial membrane. Another area of interest is the use of 4-(1-azocanylmethyl)-N,N-dimethylaniline in the study of protein-protein interactions and enzyme activity. Additionally, there is potential for the development of new fluorescent probes based on the structure of 4-(1-azocanylmethyl)-N,N-dimethylaniline that may have improved properties for various applications.
Méthodes De Synthèse
4-(1-azocanylmethyl)-N,N-dimethylaniline can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with N,N-dimethylaniline, followed by reduction of the nitro group to an amino group. This intermediate is then reacted with azomethine ylide to form the final product, 4-(1-azocanylmethyl)-N,N-dimethylaniline.
Applications De Recherche Scientifique
4-(1-azocanylmethyl)-N,N-dimethylaniline has been widely used as a fluorescent probe in scientific research due to its unique properties. It has a high quantum yield and excitation wavelength that allows for the detection of low concentrations of the compound. 4-(1-azocanylmethyl)-N,N-dimethylaniline has been used to study the transport of ions across biological membranes, including the transport of calcium ions across the mitochondrial membrane. It has also been used to study protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
4-(azocan-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-17(2)16-10-8-15(9-11-16)14-18-12-6-4-3-5-7-13-18/h8-11H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENRSTUBNBSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)



![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)

![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)
